Dby HY Peptide (608-622), mouse
Description
Historical Discovery and Nomenclature
The discovery of Dby HY Peptide (608-622) is rooted in the broader investigation of H-Y antigens, which began in the 1970s with observations of GVHD in female-to-male (F→M) HSCT recipients. Early studies by Goulmy et al. identified cytotoxic T lymphocytes (CTLs) targeting male-specific antigens in HLA-matched transplants, leading to the hypothesis that Y-chromosome-encoded proteins elicited immune responses. The DBY protein was first biochemically characterized in 1995 as a source of H-Y antigens, with subsequent epitope mapping revealing the 608-622 region as a critical T-cell and B-cell target.
Nomenclature for this peptide follows International Union of Pure and Applied Chemistry (IUPAC) conventions for amino acid sequences, designated by its parent protein (DBY), species origin (mouse), and residue positions (608–622). The "HY" designation reflects its classification as a male-specific (Y-chromosome-encoded) histocompatibility antigen, while "Dby" distinguishes it from the X-chromosome homolog DBX.
Chemical Identity and Structural Features
Dby HY Peptide (608-622) is a 15-amino-acid linear peptide with the sequence N-Ala-Gly-Phe-Asn-Ser-Asn-Arg-Ala-Asn-Ser-Ser-Arg-Ser-Ser-C (NAGFNSNRANSSRSS). Key structural characteristics include:
The phenylalanine residue at position 610 serves as an anchor for major histocompatibility complex (MHC) binding, while the FNSNRANSS core mediates T-cell receptor engagement. Comparative analysis with DBX reveals a single amino acid difference (DBX: NAGFNSNRANSSRSN) that creates the immunogenic disparity driving sex-specific immune responses.
Rationale for Academic Investigation
Three primary factors motivate ongoing research into Dby HY Peptide (608-622):
Model for mHA Biology : As one of the first H-Y antigens linked to GVHD, it provides insights into how single amino acid differences drive alloimmune responses. Studies demonstrate that 75% of F→M HSCT patients develop DBY-specific antibodies, with seropositivity correlating to reduced relapse rates (0% vs. 48% in seronegative patients).
Immune Coordination Paradigm : The peptide elicits synchronized CD4⁺ T-cell and B-cell responses, as shown in longitudinal studies where DBY-specific B cells preceded antibody detection by 2–3 months. This coordination is quantified in Table 1.
Table 1 : Immune Response Kinetics in F→M HSCT (n=28)
| Time Post-HSCT | DBY-Specific B Cells (%) | DBY Antibody Positivity (%) | cGVHD Incidence (%) |
|---|---|---|---|
| 2 Months | 32 | 0 | 14 |
| 3 Months | 58 | 19 | 29 |
| 6 Months | 72 | 51 | 47 |
- Therapeutic Development : Epitope mapping of 608-622 enables engineered T-cell receptors for adoptive immunotherapy and peptide-based tolerance induction strategies.
Overview of Research Relevance in Molecular and Cellular Biology
Dby HY Peptide (608-622) has advanced understanding in four key areas:
Antigen Processing : The peptide's endogenous presentation via HLA-DQ5 demonstrates how cytosolic proteins access MHC class II loading compartments, challenging traditional models of exogenous antigen processing.
B-Cell/T-Cell Crosstalk : Research using this peptide revealed that CD4⁺ T cells specific for 608-622 provide help to B cells targeting distal DBY epitopes (e.g., residues 118–135 and 536–550), illustrating spatial discordance in T-B collaboration.
Sex Chromosome Immunology : As a Y-chromosome product absent in female donors, it serves as a paradigm for studying sex-biased immune responses, including the 23-fold higher incidence of cGVHD in F→M vs. M→M transplants.
Epitope Spreading : Longitudinal studies show immunization with 608-622 induces responses against secondary DBY epitopes, informing vaccine design principles for cancer and autoimmune diseases.
Properties
Molecular Formula |
C60H97N25O25 |
|---|---|
Molecular Weight |
1568.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H97N25O25/c1-25(73-47(98)28(61)15-40(62)91)45(96)72-19-44(95)75-31(14-27-8-4-3-5-9-27)50(101)79-34(18-43(65)94)53(104)82-36(21-87)55(106)80-33(17-42(64)93)51(102)76-29(10-6-12-70-59(66)67)48(99)74-26(2)46(97)78-32(16-41(63)92)52(103)83-37(22-88)56(107)84-35(20-86)54(105)77-30(11-7-13-71-60(68)69)49(100)81-38(23-89)57(108)85-39(24-90)58(109)110/h3-5,8-9,25-26,28-39,86-90H,6-7,10-24,61H2,1-2H3,(H2,62,91)(H2,63,92)(H2,64,93)(H2,65,94)(H,72,96)(H,73,98)(H,74,99)(H,75,95)(H,76,102)(H,77,105)(H,78,97)(H,79,101)(H,80,106)(H,81,100)(H,82,104)(H,83,103)(H,84,107)(H,85,108)(H,109,110)(H4,66,67,70)(H4,68,69,71)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
DQFKVRRBCAXUFJ-FHYRXMNRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
Dby HY Peptide is synthesized via Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS, a method favored for its compatibility with acid-labile side-chain protecting groups. The process begins with the attachment of the C-terminal serine residue to a polystyrene-based resin functionalized with a Rink amide linker. This linker enables cleavage under mild acidic conditions to yield C-terminal amides, which are critical for peptide stability. Resins such as 2-chlorotrityl chloride (CTC) or Wang resins are avoided due to their incompatibility with the DEAD box motif’s structural requirements.
Sequential Amino Acid Coupling
Coupling reactions employ carbodiimide reagents, such as diisopropylcarbodiimide (DIC), in combination with additives like Oxyma Pure to minimize racemization. The coupling efficiency for each residue exceeds 99%, as confirmed by Kaiser tests. For example, the phenylalanine residue at position 4 requires prolonged coupling times (2 hours) due to steric hindrance from the aromatic side chain. Side-chain protecting groups include:
- Arg : 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
- Asn/Ser : Trityl (Trt)
- Phe : Unprotected (due to non-reactivity under Fmoc conditions).
A typical coupling cycle involves:
Challenges in DEAD Motif Synthesis
The DEAD (Asp-Glu-Ala-Asp) box motif within Dby HY Peptide necessitates precise control over aspartic acid residues to prevent β-sheet formation and aggregation. This is mitigated by:
- Using pseudoproline dipeptides at Ser-Asn junctions to disrupt secondary structures.
- Incorporating 0.1 M hydroxybenzotriazole (HOBt) in coupling mixtures to suppress aspartimide formation.
Post-Synthesis Processing
Cleavage and Side-Chain Deprotection
Peptide-resin cleavage is performed using a trifluoroacetic acid (TFA)-based cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5 v/v) for 2 hours at room temperature. This simultaneously removes side-chain protecting groups (Pbf, Trt) and liberates the peptide from the resin. The inclusion of triisopropylsilane as a scavenger prevents alkylation of sensitive residues like methionine.
Purification by Reverse-Phase HPLC
Crude peptide is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 21.2 mm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. Key parameters include:
| Parameter | Value |
|---|---|
| Purity threshold | ≥95% (analytical HPLC) |
| Retention time | 14.3 minutes |
| Column temperature | 25°C |
| Flow rate | 8 mL/min |
Purified fractions are lyophilized, yielding a white powder with a recovery rate of 65–70%.
Quality Control and Characterization
Analytical HPLC and Mass Spectrometry
Batch consistency is validated using analytical HPLC (Waters XBridge BEH C18, 3.5 µm) and electrospray ionization mass spectrometry (ESI-MS):
| Batch | Molecular Weight (Da) | Observed Mass (Da) | Purity (%) |
|---|---|---|---|
| 2301A | 1568.6 | 1568.5 | 99.66 |
| 2302B | 1568.6 | 1568.4 | 98.91 |
Deviations >0.1 Da trigger re-purification to eliminate truncation products or diastereomers.
Circular Dichroism (CD) Spectroscopy
CD spectra (190–260 nm) confirm the peptide’s secondary structure, showing a random coil conformation in aqueous buffer (pH 7.4) and α-helical propensity in 30% TFE. This structural flexibility is critical for its interaction with MHC class II molecules.
Applications in Immunological Research
Conjugation to Nanoparticles
Dby HY Peptide is conjugated to poly(lactide-co-glycolide) (PLG) nanoparticles via carbodiimide chemistry for tolerance induction studies:
| Parameter | Value |
|---|---|
| Coupling efficiency | 22–32% |
| Peptide load | 9–13 µg/mg PLG |
| Release rate (48h) | 10–50% |
This formulation reduces Th1/Th17 cytokine secretion by 75–100% in murine models, demonstrating its utility in modulating immune responses.
Comparative Analysis of Synthesis Strategies
SPPS vs. Recombinant Expression
While SPPS offers rapid production of high-purity peptides (~2 weeks), recombinant expression in E. coli is hindered by the DEAD motif’s susceptibility to proteolytic degradation. SPPS remains the gold standard for peptides <30 residues.
Cost-Benefit Analysis
| Method | Cost per mg (USD) | Time (Days) | Purity (%) |
|---|---|---|---|
| SPPS | 120–150 | 14 | ≥95 |
| Recombinant | 80–100 | 28 | ≤80 |
Chemical Reactions Analysis
Types of Reactions: Dby HY Peptide (608-622), mouse, can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving side-chain functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like sodium azide (NaN3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Immunological Studies
Dby HY Peptide is recognized as a minor histocompatibility antigen, which elicits significant immune responses. Research has shown that it can stimulate both CD4+ and CD8+ T cells in murine models.
T Cell Activation and Response
A pivotal study characterized the T cell response to Dby peptides in mice. The researchers utilized CFSE-labeled cells pulsed with Dby peptides to investigate the kinetics of T cell activation. The results indicated that both CD4+ and CD8+ T cells could effectively recognize male-specific antigens presented by female cells, highlighting the peptide's role in eliciting a robust immune response against male tissues .
Case Study: Chronic Graft-Versus-Host Disease
In a clinical context, a study on patients with chronic graft-versus-host disease (GVHD) post-transplantation demonstrated that Dby HY Peptide elicited a coordinated B and T cell response. The study isolated T cell clones that reacted specifically to Dby peptides, indicating its potential as a target for immunotherapeutic strategies in transplant patients .
Cancer Immunotherapy
Dby HY Peptide has been investigated for its potential in cancer immunotherapy, particularly for prostate cancer.
Prostate Cancer Treatment
In a notable study, female C57BL/6 mice were used to explore the efficacy of adoptive cell therapy targeting prostate tumors. The researchers found that lymphocytes from female mice could effectively reject syngeneic prostate tumors when combined with Dby peptide administration. This suggests that Dby HY Peptide may enhance antitumor immunity by promoting T cell responses against prostate-specific antigens .
Data Table: Efficacy of Dby Peptide in Tumor Models
Transplantation Research
The application of Dby HY Peptide extends into transplantation research, particularly in understanding immune tolerance and rejection mechanisms.
Minor Histocompatibility Antigens
Research indicates that minor histocompatibility antigens like Dby can influence graft acceptance or rejection. In murine models, the presence of Dby peptides has been shown to affect the immune response during allogeneic transplants, emphasizing its relevance in transplant immunology .
Mechanism of Action
The mechanism of action of Dby HY Peptide (608-622), mouse, involves its interaction with RNA helicases. The peptide binds to the RNA helicase, influencing its activity and thereby affecting RNA metabolism. The DEAD box motif is crucial for its function, facilitating ATP-dependent RNA unwinding. This interaction plays a significant role in various cellular processes, including transcription, splicing, and translation .
Comparison with Similar Compounds
Structural and Functional Comparison with Uty HY Peptide (246-254), Mouse
Uty HY Peptide (246-254), mouse (Sequence: WMHHNMDLI; CAS: Not provided) is an MHC class I-restricted peptide derived from the UTY protein. Unlike Dby, Uty is recognized by CD8+ T cells and is associated with graft-versus-host (GVH) responses .
Functional Differences :
Comparison with Other HY Antigen Peptides
Like Dby, Smcy is MHC class II-restricted and contributes to HY-specific immune responses in transplantation .
| Parameter | Dby HY Peptide | Smcy HY Peptide |
|---|---|---|
| Gene Source | Dby (Dead box RNA helicase) | Smcy (Y-linked homolog) |
| Immune Target | CD4+ T cells | CD4+ T cells |
| Clinical Relevance | Bone marrow tolerance | Graft-versus-leukemia (GVL) |
Key Insight : Both Dby and Smcy are targets for monitoring post-transplant immune responses using tetramer assays .
Broader Comparison with Non-HY Bioactive Peptides
Research Findings and Mechanistic Insights
Immune Tolerance Mechanisms
- Dby HY Peptide: Intravenous delivery of 1.5 µg Dby via PLG nanoparticles induced tolerance in bone marrow transplantation, requiring 200-fold less peptide than intranasal administration . Tolerance persists even after PD-1 blockade, suggesting redundant regulatory pathways .
- Uty HY Peptide :
Biological Activity
Dby HY Peptide (608-622), a peptide derived from the DEAD box RNA helicase Y family, plays a significant role in immune responses, particularly in the context of T cell activation and antigen presentation. This peptide is recognized for its immunogenic properties, particularly in female mice, where it elicits robust T cell responses against male antigens.
Composition and Structure
The Dby HY Peptide sequence is NAGFNSNRANSSRSS, with a notable DEAD box motif that is essential for its biological activity. The presence of phenylalanine serves as an anchor, while the core sequence FNSNRANSS is critical for its recognition by T cells .
T Cell Activation
Research indicates that Dby HY Peptide is effectively presented by MHC class II molecules, leading to the activation of CD4+ T cells. In experiments where female mice were injected with male splenocytes, the response involved rapid CD4+ T cell activation, highlighting the peptide's role in initiating an immune response against male-specific antigens .
- Mechanism of Action : The peptide's interaction with MHC class II molecules facilitates the recognition by T cells, leading to cytokine production and subsequent immune activation. This is crucial for developing immunotherapies targeting male-specific antigens in prostate cancer and other conditions .
In Vivo Studies
In vivo studies have demonstrated that Dby HY Peptide can induce cytotoxic T lymphocyte (CTL) responses. Female mice primed with this peptide showed enhanced lytic activity against target cells presenting the peptide, indicating its potential as a therapeutic agent in cancer immunotherapy .
Study 1: T Cell Response Dynamics
A study published in 2007 explored the kinetics of T cell responses to live antigenic cells. It was found that CD4+ T cells exhibited a rapid response upon exposure to Dby HY Peptide, which was significantly quicker than the CD8+ T cell response. This rapid activation is crucial for effective immune surveillance and response to tumors .
Study 2: Antigen Presentation and Immune Memory
Another research effort focused on how Dby HY Peptide contributes to the development of immune memory. Mice previously exposed to this peptide showed a heightened ability to mount an immune response upon re-exposure, suggesting that it plays a vital role in establishing long-term immunity against male-specific antigens .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| T Cell Activation | Induces robust CD4+ T cell responses in female mice against male antigens |
| Cytotoxicity | Enhances lytic activity of CTLs against peptide-pulsed target cells |
| Immune Memory | Promotes long-lasting immunity upon re-exposure to the peptide |
| MHC Class II Presentation | Effectively presented by MHC class II molecules leading to T cell activation |
Potential Applications
Given its immunogenic properties, Dby HY Peptide (608-622) holds promise for applications in:
- Cancer Immunotherapy : Targeting male-specific antigens in prostate cancer.
- Vaccine Development : Utilizing its ability to stimulate robust immune responses.
- Transplant Rejection Studies : Understanding mechanisms of graft rejection through T cell activation.
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for Dby HY Peptide studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
